molecular formula C15H19N3O2S2 B5147402 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5147402
M. Wt: 337.5 g/mol
InChI Key: YGWQPZLMCIUJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which can be useful for the treatment of various inflammatory diseases. It has also been shown to have antioxidant activity, which can help to prevent oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to the discovery of new targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-(benzylthio)-1,3,4-thiadiazole with ethyl glyoxylate in the presence of a base. The resulting intermediate is then treated with ethylamine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in scientific research in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.

properties

IUPAC Name

2-benzylsulfanyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-2-20-9-8-14-17-18-15(22-14)16-13(19)11-21-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWQPZLMCIUJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.